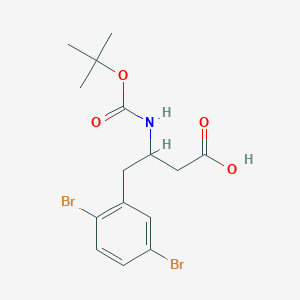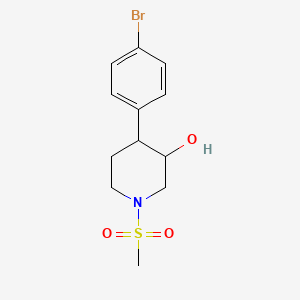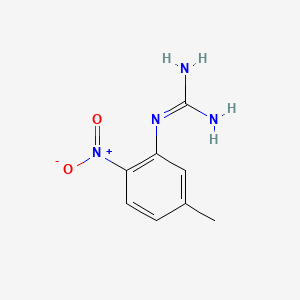
1-(5-Methyl-2-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-nitrophenyl)guanidine is an organic compound characterized by the presence of a guanidine group attached to a nitrophenyl ring
Preparation Methods
The synthesis of 1-(5-Methyl-2-nitrophenyl)guanidine typically involves the reaction of 5-methyl-2-nitroaniline with a guanylating agent. One common method is the reaction of 5-methyl-2-nitroaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions . This reaction proceeds efficiently in water, making it environmentally friendly. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 1-(5-Methyl-2-aminophenyl)guanidine.
Scientific Research Applications
1-(5-Methyl-2-nitrophenyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-nitrophenyl)guanidine involves its interaction with specific molecular targets. For instance, guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This mechanism is crucial in understanding its potential therapeutic applications.
Comparison with Similar Compounds
1-(5-Methyl-2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Methyl-5-nitrophenyl)guanidine: Similar in structure but with different positional isomers, leading to variations in chemical reactivity and applications.
1-(2-Methyl-5-nitrophenyl)guanidinium picrate: This compound forms stable salts and has distinct crystallographic properties
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(5-methyl-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-2-3-7(12(13)14)6(4-5)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChI Key |
VDWRHGJUATYPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)

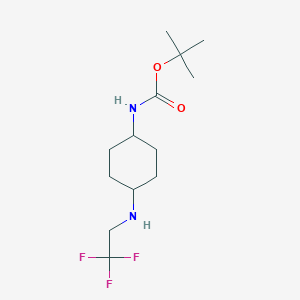
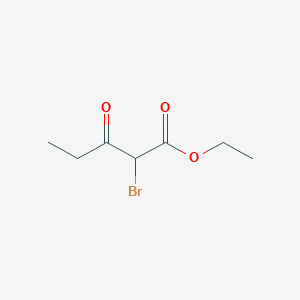
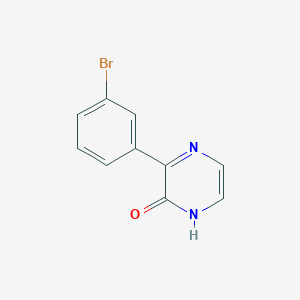
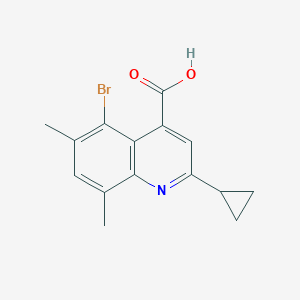

![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)


